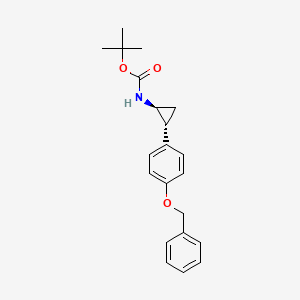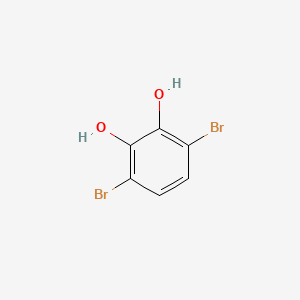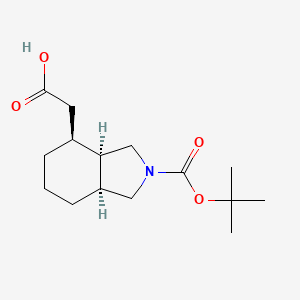![molecular formula C29H16Br2 B6590976 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] CAS No. 1242570-65-5](/img/structure/B6590976.png)
5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is a chemical compound that belongs to the family of spiro compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA through π-π stacking interactions and hydrogen bonding. This interaction leads to changes in the fluorescence properties of the compound, which can be used for detection purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This makes it a safe compound to use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is its unique fluorescence properties, which make it an excellent probe for the detection of biological molecules. The compound is also easy to synthesize and has a high yield. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in biological systems.
Zukünftige Richtungen
There are several future directions for the use of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] in scientific research. One potential application is in the development of biosensors for the detection of biological molecules. The compound could also be used in the development of new materials for OLEDs and OFETs. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion
In conclusion, 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is a unique compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
The synthesis of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] involves the reaction of 9-bromo-7-fluorenone with 1,8-dibromonaphthalene in the presence of a strong base such as potassium tert-butoxide. This reaction leads to the formation of the spiro compound with a high yield of up to 70%.
Wissenschaftliche Forschungsanwendungen
5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biological molecules such as proteins, DNA, and RNA. The compound has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Eigenschaften
IUPAC Name |
5,9-dibromospiro[benzo[c]fluorene-7,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16Br2/c30-17-13-14-22-25(15-17)29(26-16-27(31)20-9-1-2-10-21(20)28(22)26)23-11-5-3-7-18(23)19-8-4-6-12-24(19)29/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFIREDPLXNSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)

![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)


![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)



![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)

